2-Amino-4-bromo-5-fluorobenzenethiol
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Overview
Description
2-Amino-4-bromo-5-fluorobenzenethiol is an organic compound with the molecular formula C6H5BrFNS and a molecular weight of 222.08 g/mol . This compound is characterized by the presence of amino, bromo, and fluoro substituents on a benzenethiol ring, making it a versatile intermediate in organic synthesis and various chemical reactions.
Scientific Research Applications
2-Amino-4-bromo-5-fluorobenzenethiol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its reactive thiol group.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-5-fluorobenzenethiol typically involves multi-step organic reactions. One common method is the halogenation of a precursor compound, followed by the introduction of the amino group. The process may involve:
Halogenation: Starting with a suitable benzene derivative, bromination and fluorination are carried out using reagents like bromine (Br2) and fluorine (F2) or their respective compounds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-5-fluorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form corresponding amines or other reduced products using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), amines, organometallic reagents
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Amines, reduced thiols
Substitution: Various substituted benzenethiol derivatives
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-5-fluorobenzenethiol involves its reactive functional groups:
Thiol Group: Can form disulfide bonds with other thiol-containing molecules, influencing protein structure and function.
Amino Group: Participates in hydrogen bonding and nucleophilic reactions, affecting molecular interactions.
Halogen Substituents: Influence the compound’s reactivity and interaction with other molecules through halogen bonding and electronic effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-bromobenzenethiol: Lacks the fluorine substituent, leading to different reactivity and properties.
2-Amino-5-fluorobenzenethiol: Lacks the bromine substituent, affecting its chemical behavior.
4-Bromo-5-fluorobenzenethiol: Lacks the amino group, altering its interaction with biological molecules.
Uniqueness
2-Amino-4-bromo-5-fluorobenzenethiol is unique due to the combination of amino, bromo, and fluoro substituents on the benzenethiol ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
2-amino-4-bromo-5-fluorobenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNS/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLXHEBQRCXTDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1474100-85-0 |
Source
|
Record name | 2-amino-4-bromo-5-fluorobenzenethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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